(4-(Pyrimidin-4-yl)phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Pyrimidin-4-yl)phenyl)methanol is an organic compound with the molecular formula C11H10N2O It consists of a pyrimidine ring attached to a phenyl ring, which is further connected to a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method for synthesizing (4-(Pyrimidin-4-yl)phenyl)methanol involves the reduction of the corresponding aldehyde, (4-(Pyrimidin-4-yl)phenyl)aldehyde, using a reducing agent such as sodium borohydride in a solvent like tetrahydrofuran. The reaction is typically carried out at room temperature, and methanol is added dropwise to the reaction mixture. The product is then purified through standard techniques such as extraction and chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form (4-(Pyrimidin-4-yl)phenyl)aldehyde or (4-(Pyrimidin-4-yl)phenyl)carboxylic acid, depending on the oxidizing agent used.
Reduction: The compound can be reduced to form (4-(Pyrimidin-4-yl)phenyl)methane using strong reducing agents.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing various functional groups onto the ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: (4-(Pyrimidin-4-yl)phenyl)aldehyde, (4-(Pyrimidin-4-yl)phenyl)carboxylic acid.
Reduction: (4-(Pyrimidin-4-yl)phenyl)methane.
Substitution: Various substituted derivatives of the phenyl ring.
Wissenschaftliche Forschungsanwendungen
(4-(Pyrimidin-4-yl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (4-(Pyrimidin-4-yl)phenyl)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrimidine ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- (4-(Pyrimidin-4-yl)phenyl)aldehyde
- (4-(Pyrimidin-4-yl)phenyl)carboxylic acid
- (4-(Pyrimidin-4-yl)phenyl)methane
Comparison: (4-(Pyrimidin-4-yl)phenyl)methanol is unique due to the presence of the methanol group, which imparts different chemical reactivity and physical properties compared to its analogs. For instance, the methanol group allows for hydrogen bonding, which can influence solubility and interaction with biological targets.
Eigenschaften
CAS-Nummer |
1349717-72-1 |
---|---|
Molekularformel |
C11H10N2O |
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
(4-pyrimidin-4-ylphenyl)methanol |
InChI |
InChI=1S/C11H10N2O/c14-7-9-1-3-10(4-2-9)11-5-6-12-8-13-11/h1-6,8,14H,7H2 |
InChI-Schlüssel |
WRZIEWSCHQCXIW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CO)C2=NC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.